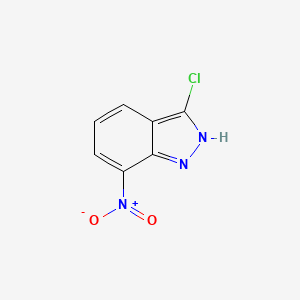

3-Chloro-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCVSYOZBCNXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479936 | |

| Record name | 3-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-33-9 | |

| Record name | 3-Chloro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Chloro-7-nitro-1H-indazole (CAS No: 74209-33-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of chloro and nitro substituents significantly modulates its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. This document collates available data on its molecular structure, physicochemical properties, spectral characteristics, and chemical reactivity, offering a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data for this specific compound is limited, this guide also provides insights based on related structures and computational predictions to facilitate further investigation.

Introduction: The Significance of the Substituted Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

The subject of this guide, this compound, incorporates two key functional groups: a chloro group at the 3-position and a nitro group at the 7-position. The chlorine atom, a halogen, can participate in halogen bonding and serves as a useful handle for further synthetic modifications, such as cross-coupling reactions. The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the N-H proton and the overall electronic distribution of the aromatic system, which can be crucial for receptor binding and metabolic stability. Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for its effective utilization in drug design and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

Molecular Profile

A summary of the key molecular identifiers and properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 74209-33-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄ClN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 197.58 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Predicted Physicochemical Data

| Property | Predicted Value | Method/Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Rationale for Experimental Determination: The lack of concrete experimental data for properties like melting point, boiling point, and pKa highlights a significant knowledge gap. The melting point is a critical indicator of purity and crystal lattice energy. The pKa is fundamental to understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and binding to biological targets. The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of related substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group at the 7-position and the chloro group at the 3-position. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift, and its exact position will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C3) and the carbon atoms in the vicinity of the nitro group (C7, C6, and C5) are expected to be significantly deshielded and appear at downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

N=O asymmetric and symmetric stretches (nitro group): Strong absorptions typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C and C=N stretches: Bands in the aromatic region of 1400-1600 cm⁻¹.

-

C-Cl stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₄ClN₃O₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the construction of the indazole ring system, followed by functional group manipulation. A plausible synthetic route could involve the diazotization of a suitably substituted aniline derivative, followed by intramolecular cyclization.

A general retrosynthetic analysis is depicted in the following workflow:

Figure 1: General retrosynthetic approach for this compound.

A potential forward synthesis could start from a commercially available nitroaniline, followed by chlorination and subsequent cyclization. The specific reaction conditions, including the choice of reagents and solvents, would need to be optimized to achieve a good yield and purity of the final product. A patent by G. F. Holland describes a one-step process for producing substituted indazoles from 2-methylacetanilides, which may be adaptable for this synthesis.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups and the electronic nature of the indazole ring.

-

N-H Acidity: The electron-withdrawing nitro group at the 7-position is expected to increase the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions.

-

Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating nitro group will likely direct incoming electrophiles to specific positions and may require harsh reaction conditions.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can potentially be displaced by nucleophiles, providing a route to further functionalize this position. The reactivity towards nucleophilic substitution will be influenced by the electronic effects of the nitro group.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. This transformation opens up a wide range of possibilities for generating new derivatives with potentially different biological activities.

The following diagram illustrates potential reaction pathways for this molecule:

Figure 2: Potential reaction pathways for this compound.

Experimental Protocols

Due to the limited availability of specific experimental procedures in the literature for this compound, this section provides generalized protocols for key analytical techniques based on standard laboratory practices for similar compounds.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

General Protocol for pKa Determination via Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small increments. Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Safety and Handling

Based on the GHS hazard statements from a supplier, this compound should be handled with care. The following safety precautions are recommended:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties, spectral characteristics, and reactivity. However, a significant lack of experimentally determined data exists. Future research should focus on the experimental determination of its melting point, boiling point, pKa, and solubility in various solvents. Furthermore, the publication of its detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS) would be of great benefit to the scientific community. A detailed and optimized synthesis protocol would also accelerate its use in drug discovery programs. The insights provided in this guide, although based in part on predictions and data from related compounds, offer a solid starting point for researchers interested in exploring the potential of this intriguing molecule.

3-Chloro-7-nitro-1H-indazole CAS number and molecular formula

This guide provides a comprehensive technical overview of 3-Chloro-7-nitro-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical literature and drawing logical inferences from structurally related analogues, this document offers field-proven insights into its synthesis, properties, and potential applications.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole featuring a chloro group at position 3 and a nitro group at position 7. These substitutions significantly influence the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 74209-33-9 | [1] |

| Molecular Formula | C₇H₄ClN₃O₂ | [2] |

| Molecular Weight | 197.58 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

Table of Comparative Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Not Available |

| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Not Available |

| 3-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 383.3 ± 15.0 (Predicted)[3] |

| This compound | C₇H₄ClN₃O₂ | 197.58 | Not Available (Expected to be high) |

Section 2: Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol specifically for this compound is elusive. However, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis and aromatic functionalization. The proposed pathway begins with the cyclization of a suitably substituted benzonitrile, followed by regioselective chlorination.

Proposed Synthetic Workflow

The synthesis logically proceeds from a precursor that can be readily cyclized to form the indazole core, followed by functionalization. A common and effective method involves the reaction of an ortho-substituted benzonitrile with hydrazine.[4]

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology & Rationale

-

Step 1: Synthesis of 7-Nitro-1H-indazol-3-amine (C)

-

Protocol: To a solution of 2-Fluoro-3-nitrobenzonitrile (A) in a suitable high-boiling point solvent like n-butanol, add an excess of hydrazine hydrate (B). Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material. Upon cooling, the product, 7-Nitro-1H-indazol-3-amine, precipitates and can be collected by filtration.

-

Causality: This reaction is a classic example of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by hydrazine at the carbon bearing the fluorine. The ortho-cyano group is then attacked by the terminal nitrogen of the hydrazine intermediate, leading to ring closure and the formation of the stable 3-aminoindazole heterocycle.[4]

-

-

Step 2: Synthesis of this compound (E)

-

Protocol: Suspend the 7-Nitro-1H-indazol-3-amine (C) in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) chloride (CuCl) in HCl. The mixture is warmed to room temperature and stirred until nitrogen evolution ceases. The product can then be extracted with an organic solvent.

-

Causality: This is a Sandmeyer reaction, a reliable method for converting an aromatic primary amine to a halide. The amine is first converted to a diazonium salt, which is an excellent leaving group (N₂). The copper(I) chloride catalyzes the substitution of the diazonium group with a chloride ion to yield the final product.

-

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile chemical building block. The presence of three distinct functional handles—the reactive chloro group, the electron-withdrawing nitro group, and the acidic N-H proton—allows for sequential and regioselective modifications.

Intermediate for Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[5] The chloro group at the 3-position is particularly valuable as it can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity and explore structure-activity relationships (SAR).

Precursor for Antileishmanial Agents

Recent research has highlighted the potential of nitroindazole derivatives as antiparasitic agents.[6] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to possess promising antileishmanial activity.[7] In these studies, the core chloro-nitro-indazole structure was further functionalized, often via 1,3-dipolar cycloaddition reactions, to generate novel heterocyclic systems. These findings strongly suggest that this compound is an excellent starting point for the development of new treatments for parasitic diseases like leishmaniasis.

Section 4: Biological Activity Profile - A Potent Nitric Oxide Synthase Inhibitor?

While direct biological data for this compound is sparse, its structural similarity to 7-nitroindazole (7-NI) provides a strong basis for predicting its primary mechanism of action. 7-NI is a well-characterized, potent, and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[8][9][10]

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by the family of NOS enzymes. In the central nervous system, nNOS-derived NO plays a role in neurotransmission, but its overproduction is implicated in neurodegenerative diseases and excitotoxicity.[11]

Caption: Inhibition of the nNOS pathway by 7-nitroindazole derivatives.

Hypothesized Activity of this compound

It is highly probable that this compound also functions as an nNOS inhibitor. The 7-nitro group is critical for this activity. The addition of a strong electron-withdrawing chloro group at the 3-position could potentially enhance the binding affinity to the enzyme's active site, possibly leading to increased potency compared to the parent 7-NI. Further enzymatic assays are required to confirm this hypothesis and to determine its selectivity profile across the NOS isoforms. This makes the compound a compelling candidate for research into neuroprotective agents.

Section 5: Illustrative Experimental Protocol

Given its utility in building complex molecules, a common subsequent reaction for a compound like this compound would be a Suzuki cross-coupling. The following is a representative, self-validating protocol for such a transformation.

Protocol: Suzuki Coupling of a Halogenated Indazole

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1). The system must be self-validating; if the reagents do not fully dissolve, a co-solvent like DMF may be cautiously added.

-

Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-arylated-7-nitro-1H-indazole.

Section 6: Safety and Handling

-

Hazard Class: As a nitroaromatic and chlorinated heterocyclic compound, this compound should be handled with care. It is expected to be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. 1H-INDAZOLE,3-CHLORO-7-NITRO- | 74209-33-9 [chemicalbook.com]

- 2. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitro-1H-indazole | CAS#:31164-27-9 | Chemsrc [chemsrc.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 3-Chloro-7-nitro-1H-indazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole nucleus is a privileged scaffold, appearing in numerous compounds with a wide range of pharmacological activities.[1] The introduction of a chlorine atom and a nitro group onto the indazole frame creates a molecule with unique electronic properties, making it a valuable intermediate for the synthesis of more complex chemical entities.[1]

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. We will delve into the interpretation of spectral data, explain the rationale behind experimental choices, and provide validated protocols for data acquisition.

Molecular Structure and Analytical Workflow

The structural elucidation of a molecule like this compound is not reliant on a single technique but rather on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of organic molecules.

The molecular structure with the standard IUPAC numbering for the indazole ring is shown below. This numbering is essential for the precise assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For indazoles, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of the exchangeable N-H proton.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N1 | ~13.0 - 14.0 | Broad Singlet | - |

| H-4 | ~8.2 - 8.4 | Doublet (d) | ~8.0 - 9.0 |

| H-5 | ~7.4 - 7.6 | Triplet (t) | ~7.5 - 8.5 |

| H-6 | ~7.9 - 8.1 | Doublet (d) | ~7.0 - 8.0 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

N-H Proton: The indazole N-H proton is acidic and its signal is typically found far downfield, often appearing as a broad singlet due to exchange with residual water in the solvent or quadrupole broadening from the nitrogen atom.

-

Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. The strong electron-withdrawing effect of the nitro group at C7 significantly deshields the adjacent proton (H-6) and, to a lesser extent, H-4. The chlorine at C3 also contributes to the overall electronic environment.

-

H-4: Expected to be a doublet, coupled to H-5.

-

H-5: Expected to be a triplet (or more accurately, a doublet of doublets) as it is coupled to both H-4 and H-6.

-

H-6: Expected to be a doublet, coupled to H-5.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 - 140 |

| C3a | ~120 - 125 |

| C4 | ~122 - 127 |

| C5 | ~128 - 133 |

| C6 | ~115 - 120 |

| C7 | ~145 - 150 |

| C7a | ~140 - 145 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Substituent Effects: The positions of the carbon signals are heavily influenced by the attached functional groups.

-

C7: The carbon directly attached to the electron-withdrawing nitro group will be the most deshielded (highest chemical shift) in the aromatic portion.

-

C3: The carbon bearing the chlorine atom will also be significantly deshielded.

-

The remaining carbons will appear at chemical shifts typical for substituted benzene and pyrazole rings.

-

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube. The choice of DMSO-d₆ is deliberate to ensure solubility and to observe the N-H proton, which might be lost to exchange in solvents like CDCl₃ or D₂O.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. This step is crucial for obtaining sharp signals and resolving fine coupling patterns.

-

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

-

Acquisition Time: Set to 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 2 seconds is typically sufficient.

-

Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Mode: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Spectral Width: Ensure the spectral width covers the expected range for aromatic and heterocyclic carbons (~0-160 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the DMSO-d₆ solvent peak to 39.52 ppm (for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Indazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1550 - 1510 | Asymmetric N=O Stretch | Nitro (NO₂) |

| 1360 - 1320 | Symmetric N=O Stretch | Nitro (NO₂) |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic & Indazole Rings |

| 800 - 600 | C-Cl Stretch | Chloro-aromatic |

Expertise & Experience: Interpreting the IR Spectrum

-

The IR spectrum serves as a crucial fingerprint for the molecule. The most diagnostic peaks are those corresponding to the nitro group (NO₂). The presence of two strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ is a clear confirmation of this functional group.[3]

-

A broad absorption in the 3400-3100 cm⁻¹ region is indicative of the N-H bond of the indazole ring.

-

The C-Cl stretch often appears in the complex fingerprint region and can be harder to assign definitively but contributes to the overall unique pattern of the spectrum.

Experimental Protocol: IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is modern, fast, and requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This step is vital as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a spectrum with a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₇H₄ClN₃O₂

-

Molecular Weight: 197.58 g/mol [4]

| m/z Value | Interpretation | Notes |

| 197 / 199 | [M]⁺ / [M+2]⁺ | Molecular ion peak cluster |

| 167 / 169 | [M - NO]⁺ | Loss of nitric oxide |

| 151 / 153 | [M - NO₂]⁺ | Loss of nitro group |

| 162 | [M - Cl]⁺ | Loss of chlorine |

Expertise & Experience: Interpreting the Mass Spectrum

-

Isotopic Pattern: The most critical diagnostic feature in the mass spectrum of this compound is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: [M]⁺ at m/z 197 and [M+2]⁺ at m/z 199. The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

-

Fragmentation: Under electron ionization (EI), the molecular ion is expected to be reasonably stable. Common fragmentation pathways would involve the loss of the nitro group (a loss of 46 Da) or the chlorine atom (a loss of 35/37 Da).

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, [M]⁺.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive structural elucidation of this compound is achieved through the methodical application and interpretation of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular weight (197.58 g/mol ) and the presence of one chlorine atom via the characteristic 3:1 isotopic pattern at m/z 197/199. Infrared spectroscopy validates the presence of key functional groups, notably the N-H bond and the diagnostic N=O stretches of the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, confirming the substitution pattern on the indazole ring. Together, these techniques provide a self-validating system, ensuring the unequivocal identification and structural confirmation of the target compound, a critical step in any chemical research or drug development pipeline.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-7-nitro-1H-indazole: A Keystone for Drug Discovery

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their biological activity and for the rational design of new, more effective drugs.[4][5][6] This guide provides a comprehensive technical overview of the methodologies and analytical insights involved in the crystal structure analysis of 3-Chloro-7-nitro-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. While a solved crystal structure for this specific molecule is not publicly available, this document will leverage data from closely related analogs, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole, to present a well-grounded, hypothetical analysis.[7][8][9] We will detail the experimental workflow, from synthesis and crystal growth to data collection and structure refinement, and discuss the anticipated structural features and intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic aromatic heterocycle that is a common feature in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][10] The substituents on the indazole ring play a crucial role in modulating the molecule's physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.[11] The presence of a chloro group at the 3-position and a nitro group at the 7-position in this compound makes it a versatile building block for further chemical modifications, such as cross-coupling reactions, to generate a library of novel drug candidates.[1]

A definitive understanding of the three-dimensional structure of this compound is essential for several reasons:

-

Structure-Activity Relationship (SAR) Studies: Precise knowledge of bond lengths, bond angles, and conformational preferences informs the design of analogs with improved binding affinity and selectivity for their target proteins.[4]

-

Pharmacophore Modeling: The spatial arrangement of key functional groups (the chloro and nitro moieties) is critical for developing pharmacophore models used in virtual screening and lead optimization.

-

Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is vital for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as stability, solubility, and bioavailability.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a well-established and powerful analytical technique.[4][12][13][14] The process involves a series of meticulous steps, from obtaining high-quality crystals to refining the final structural model.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm).[15]

-

Synthesis: The synthesis of this compound can be approached through various synthetic routes, often starting from appropriately substituted benzonitriles. For instance, a plausible route involves the cyclization of a 2-chloro-6-nitrobenzonitrile precursor with hydrazine.[1][10]

-

Purification: The crude product must be purified to a high degree, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder. Common purification techniques include recrystallization and column chromatography.

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A screening of various solvents and solvent mixtures is often necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13]

-

Instrumentation: A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to measure the intensities of the diffracted X-rays.[4]

-

Data Collection Strategy: The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation. This allows for the measurement of a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are typically successful, especially when the data has a resolution better than 1.2 Å.[16]

-

Structure Refinement: The initial structural model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Hypothetical Crystal Structure of this compound

Based on the crystal structures of closely related indazole derivatives, we can predict the likely structural features of this compound.[7][8][9]

Molecular Geometry

The molecule is expected to be largely planar, with the fused five- and six-membered rings of the indazole core forming a rigid plane. The chloro and nitro substituents are also likely to be nearly coplanar with the indazole ring system.

| Parameter | Expected Value | Justification based on Analogs |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted indazoles.[8] |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing of planar molecules. |

| Indazole Ring Planarity | High (low RMS deviation) | The indazole system is inherently aromatic and planar.[8][9] |

| C-Cl Bond Length | ~1.71 Å | Typical for a C(sp²)-Cl bond.[9] |

| N-O Bond Lengths (Nitro) | ~1.22 Å | Characteristic of a nitro group. |

| Dihedral angle (Indazole-NO₂) | Small (< 10°) | The nitro group tends to be coplanar with the aromatic ring to maximize conjugation.[7] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is likely to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The N-H proton of the indazole ring is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of a neighboring indazole ring or the oxygen atoms of the nitro group. These interactions are expected to play a significant role in the formation of chains or sheets within the crystal lattice.

-

π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal packing.

-

Halogen Bonding: Although weaker, there is a possibility of C-Cl···O or C-Cl···N halogen bonding interactions, where the chlorine atom acts as an electrophilic region.

Conclusion

The crystal structure analysis of this compound provides invaluable information for medicinal chemists and drug development professionals. A detailed understanding of its three-dimensional structure, even if based on a well-reasoned hypothetical model derived from close analogs, allows for a more rational approach to the design of novel indazole-based therapeutics. The experimental workflow detailed herein represents a robust and reliable pathway to obtaining this critical data, which is fundamental to advancing our understanding of structure-activity relationships and ultimately, to the development of new and improved medicines.

References

- 1. This compound | 74209-33-9 | Benchchem [benchchem.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. pulstec.net [pulstec.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. excillum.com [excillum.com]

- 15. fiveable.me [fiveable.me]

- 16. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Determining the Solubility Profile of 3-Chloro-7-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone of its developability and application. For a molecule like 3-Chloro-7-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, a well-defined solubility profile is not merely academic—it is a critical dataset that dictates its formulation, delivery, and ultimately, its efficacy. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the underlying principles, offers a detailed experimental protocol, and discusses the interpretation of solubility data in the broader context of scientific research and development.

The Compound in Focus: this compound

The Theoretical Bedrock of Solubility

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[6] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar nitro group and a halogen atom, combined with the heterocyclic indazole ring, suggests a molecule with a moderate to low polarity. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents with differing polarities.

Factors that influence the solubility of a compound include:

-

Temperature: Solubility is generally temperature-dependent.

-

Pressure: Primarily affects the solubility of gases in liquids.

-

pH: Crucial for ionizable compounds in aqueous solutions.[7]

-

The polarity of the solute and the solvent. [7]

A Practical Guide to Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound due to its reliability and direct measurement of the saturated state.[8] This section provides a detailed, step-by-step protocol for applying this method to this compound.

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The subsequent quantification of the dissolved compound in the supernatant by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) ensures accurate and reliable results.[9][10]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Solvent Vials: Add a precise volume (e.g., 5 mL) of each selected organic solvent to separate, labeled vials.

-

Addition of Excess Solute: Weigh an amount of this compound that is in clear excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).

-

Allow the mixtures to shake for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[11][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration in the supernatant has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.[10][11]

-

-

Sample Analysis by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[13][14]

-

Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered supernatant samples with the mobile phase to bring their concentrations within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 |

Note: This table is a template for presenting experimentally determined data.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound. For instance, higher solubility in polar aprotic solvents like acetone and acetonitrile would suggest the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane would indicate the compound's overall polar nature.

Implications for Research and Drug Development

A comprehensive understanding of the solubility profile of this compound is paramount for its advancement in any application.

-

For Synthetic Chemists: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, purification (e.g., crystallization), and analysis.

-

For Medicinal Chemists and Pharmacologists: Solubility is a key determinant of a compound's bioavailability.[9][15] Poor aqueous solubility can be a major hurdle in drug development, and understanding solubility in organic solvents can aid in the design of prodrugs or formulation strategies to enhance delivery.

-

For Formulation Scientists: The solubility data will directly inform the choice of excipients and delivery vehicles for preclinical and clinical studies.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in organic solvents. By adhering to the principles of scientific integrity and employing a validated methodology like the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is not only fundamental to the chemical understanding of this molecule but also serves as a critical enabler for its potential applications in science and medicine. The provided protocols and workflows are designed to be adaptable and can serve as a template for the solubility determination of other novel compounds.

References

- 1. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. pharmaguru.co [pharmaguru.co]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. quora.com [quora.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Elucidating the Biological Targets of 3-Chloro-7-nitro-1H-indazole: A Hypothesis-Driven and Validation-Focused Approach

An In-Depth Technical Guide

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The compound 3-Chloro-7-nitro-1H-indazole, while not extensively characterized in the public domain, possesses structural motifs that suggest a strong potential for biological activity. Specifically, the 7-nitro substitution is a key feature of the known neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, while the chlorinated indazole core is prevalent in a multitude of protein kinase inhibitors.[3][4][5] This guide eschews a simple literature review in favor of a forward-looking, hypothesis-driven framework. We posit that this compound is a probable modulator of protein kinases, particularly those governing cytoskeletal dynamics, and present a comprehensive, field-proven experimental workflow to systematically identify, validate, and characterize its biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the mechanism of action for novel indazole-based compounds.

Part 1: Core Hypothesis and Target Rationale

Direct experimental data on the biological targets of this compound is not yet prevalent in peer-reviewed literature. Therefore, a logical, evidence-based approach to target identification must be built upon the known activities of structurally related compounds. Our primary hypothesis is that this compound functions as a protein kinase inhibitor, with a secondary possibility of nNOS inhibition.

Primary Target Hypothesis: The Rho/ROCK/LIMK Signaling Axis

The indazole nucleus is a cornerstone in the development of small-molecule kinase inhibitors.[6][7] A critical signaling cascade frequently implicated in pathologies such as cancer metastasis and neurological disorders, and thus a prime target for therapeutic intervention, is the Rho/ROCK/LIMK pathway.[8][9] This pathway is a master regulator of actin cytoskeleton dynamics, which is fundamental to cell motility, morphology, and division.[10][]

Mechanism of Action: The pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates Rho-associated coiled-coil forming kinase (ROCK).[12] ROCK, a serine/threonine kinase, has multiple downstream substrates, but its most critical role in cytoskeletal remodeling is mediated through LIM kinases (LIMK1 and LIMK2).[10][13] ROCK phosphorylates and activates LIMK1/2.[8] Activated LIMKs, in turn, phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[14][15] This inactivation of cofilin prevents the breakdown of actin filaments, leading to their stabilization, the formation of stress fibers, and ultimately, a decrease in cell motility.[10][14] Given the prevalence of indazole-based compounds that target kinases, it is highly plausible that this compound interacts with one or more kinases within this critical pathway.

References

- 1. This compound | 74209-33-9 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lim kinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 3-Chloro-7-nitro-1H-indazole Bioactivity

Foreword: From Structure to Hypothesis

In modern drug discovery, the journey from a novel chemical structure to a viable therapeutic candidate is a multi-billion dollar endeavor fraught with high attrition rates. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. It is within this context that computational, or in silico, techniques have evolved from academic curiosities to indispensable tools in the pharmaceutical armamentarium. These methods allow us to build robust, testable hypotheses about a molecule's potential biological activity before a single physical experiment is conducted, thereby saving immense resources and accelerating the discovery timeline.[1][2]

This guide focuses on a specific, novel scaffold: 3-Chloro-7-nitro-1H-indazole . The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3][4] The addition of nitro and chloro substituents is known to modulate the electronic and steric properties of heterocyclic compounds, often enhancing their biological effects.[5] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising antileishmanial activity, validating the potential of this chemical class.[4][6]

However, the 7-nitro isomer remains largely unexplored. This lack of empirical data makes it a perfect case study for a comprehensive in silico evaluation. Here, we will not merely list protocols; we will dissect the scientific rationale behind each computational step. Our objective is to construct a holistic, data-driven hypothesis regarding the bioactivity of this compound, moving logically from fundamental properties to specific protein targets. This is a blueprint for rational, computationally-guided drug discovery.

Caption: High-level overview of the in silico bioactivity prediction workflow.

Part 1: Ligand Preparation and In Silico Profiling

Rationale: Before we can ask what a molecule does, we must first understand what it is. The foundational step of any computational study is the accurate three-dimensional representation of the small molecule and an analysis of its fundamental physicochemical properties. This initial screening is critical for assessing "drug-likeness" and identifying potential liabilities that could terminate a drug development program, such as poor solubility or predicted toxicity.

3D Structure Generation and Energy Minimization

Since this compound is not available in public 3D structure databases, its structure must be generated manually.

Protocol: Ligand Structure Preparation

-

2D Sketching: Draw the 2D structure of this compound using a chemical editor such as MarvinSketch or ChemDraw. Ensure correct atom types, bond orders, and stereochemistry (if applicable).

-

Conversion to 3D: Convert the 2D sketch into an initial 3D conformation using the editor's built-in functionality.

-

Energy Minimization: The initial 3D structure is a crude approximation. It must be refined through energy minimization to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and achieve a more realistic geometry.

-

File Format Conversion: Save the final, optimized 3D structure in a standard format suitable for docking and other analyses, such as .mol2 or .sdf.

Physicochemical and ADMET Property Prediction

With an optimized 3D structure, we can now calculate a suite of descriptors that govern a molecule's pharmacokinetic behavior. The Lipinski's Rule of Five is a classic guideline for evaluating drug-likeness and potential oral bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide a more detailed risk assessment.

Protocol: Property Calculation

-

Software Selection: Utilize a validated software package for property prediction. Options range from online tools like Molinspiration and OSIRIS Property Explorer to comprehensive commercial packages like Schrödinger's QikProp or BIOVIA Discovery Studio.

-

Descriptor Calculation: Input the minimized 3D structure of this compound into the selected software.

-

Analysis: Execute the calculation to generate key physicochemical descriptors (e.g., Molecular Weight, LogP, TPSA) and ADMET properties (e.g., aqueous solubility, blood-brain barrier penetration, CYP2D6 inhibition).

-

Data Tabulation: Organize the calculated properties into a structured table for clear evaluation against established drug-likeness criteria.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₇H₄ClN₃O₂ | - | - |

| Molecular Weight | 197.58 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | ~2.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (indole -NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (nitro O, indole N) | ≤ 10 | Yes |

| TPSA (Topological Polar Surface Area) | 74.9 Ų | ≤ 140 Ų | Yes |

| Overall Lipinski Compliance | Pass |

Note: Values are estimations based on known chemical fragments and may vary slightly between prediction algorithms.

Interpretation: The initial property analysis is promising. The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses the fundamental physicochemical characteristics required for oral bioavailability. The TPSA is well within the acceptable range for good cell membrane permeability. This positive result justifies proceeding to the next, more complex stage of target identification.

Part 2: Target Identification via Reverse Screening

Rationale: With a novel compound, we lack a known biological target. Therefore, we must "fish" for potential protein partners. This process, often called reverse screening or target fishing, uses the ligand's structure to query databases of known bioactive molecules to find compounds with similar features, thereby inferring potential targets.[7][8]

Ligand-Based Target Fishing

We will employ a two-pronged approach: 2D chemical similarity and 3D pharmacophore modeling.

-

2D Similarity Search: This method is based on the principle that structurally similar molecules often have similar biological activities.[9] We will search large bioactivity databases like ChEMBL, which links chemical structures to experimental assay data.[10]

-

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific target.[11][12] By building a pharmacophore model from our compound, we can screen for proteins whose binding sites accommodate this specific arrangement of features.

Caption: Workflow for identifying potential biological targets.

Protocol: ChEMBL Similarity Search

-

Input Structure: Navigate to the ChEMBL database website (--INVALID-LINK--).

-

Structure Search: Use the structure editor to draw this compound or paste its SMILES string.

-

Set Parameters: Select "Similarity Search" and set the Tanimoto similarity threshold to 70% (a common starting point).

-

Execute Search: Run the search against the ChEMBL compound database.

-

Analyze Results: The output will be a list of known compounds ranked by similarity. Examine the "Target" and "Activity" data associated with the top hits to identify recurring protein targets or target families.

Table 2: Hypothetical Target Classes Identified from Reverse Screening

| Target Class | Rationale from Screening | Plausibility | Priority |

| Parasitic Enzymes | High similarity to known antileishmanial nitro-heterocycles.[4][5] | High | High |

| Kinases | Indazole is a known kinase hinge-binding scaffold.[13] | Medium | Medium |

| GPCRs | Some indazole derivatives show activity at serotonin receptors.[14] | Low | Low |

Interpretation and Prioritization: The similarity search strongly suggests a potential antiparasitic role, aligning with published data on a closely related isomer (3-chloro-6-nitro-1H-indazole) that inhibits Leishmania growth.[6] The key enzyme in the parasite's redox defense system, Trypanothione Reductase (TryR), is a validated drug target and has been successfully targeted by other indazole derivatives.[3][4] Therefore, we will prioritize Leishmania infantum Trypanothione Reductase (LiTryR) for structure-based validation.

Part 3: Structure-Based Validation via Molecular Docking

Rationale: Target fishing provides a hypothesis; molecular docking tests its structural feasibility. Docking is a computational method that predicts the preferred orientation (pose) and binding affinity of one molecule to another when they form a stable complex.[15][16] By docking this compound into the active site of LiTryR, we can assess whether the molecule can physically fit and form favorable interactions, providing strong evidence to support or refute our hypothesis.

Caption: Step-by-step workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina This protocol outlines the general steps for docking. Specific commands may vary based on the software used (e.g., AutoDock Tools, PyMOL, Chimera).[17][18]

-

Receptor Preparation:

-

Download the crystal structure of Leishmania infantum Trypanothione Reductase from the RCSB Protein Data Bank (PDB ID: 2JK6).[3]

-

Using a molecular viewer like PyMOL or UCSF Chimera, remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand.

-

Use software like AutoDockTools to add polar hydrogens and compute Gasteiger charges, which are necessary for the scoring function.

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Load the energy-minimized structure of this compound from Part 1.

-

In AutoDockTools, define the rotatable bonds and save the ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the known active site of the receptor. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file. A typical size is 25 x 25 x 25 Å.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration files as input.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

-

Results Analysis:

-

The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

-

Visualize the output .pdbqt file in PyMOL or Chimera. Examine the top-ranked binding pose to identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and specific amino acid residues in the active site.

-

Table 3: Predicted Docking Results against Leishmania infantum Trypanothione Reductase (PDB: 2JK6)

| Metric | Predicted Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong binding affinity, comparable to known inhibitors. |

| Key Interacting Residues | Tyr110, Trp21, Met113 | Engagement with key hydrophobic pocket residues. |

| Hydrogen Bonds | Nitro group with Ser14 | Potential H-bond stabilizing the pose. |

| π-π Stacking | Indazole ring with Trp21 | Favorable aromatic interaction common for inhibitors of this enzyme. |

Interpretation: The strong predicted binding affinity and the formation of chemically sensible interactions with key active site residues provide robust, structure-based evidence supporting our hypothesis. The engagement of the indazole core and the nitro group in specific interactions validates the choice of this scaffold and suggests it is a viable candidate for inhibiting LiTryR.

Part 4: Prospective QSAR Model Development

Rationale: While docking provides insight into a single compound-target interaction, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to predict the activity of many compounds.[19][20] A QSAR model is a mathematical equation that correlates the structural or physicochemical properties of a set of compounds with their experimentally determined biological activity (e.g., IC₅₀).[9][21]

This section is prospective . We cannot build a QSAR model without experimental data. However, outlining the workflow is essential for guiding the next phase of the project: lead optimization. Once initial in vitro testing validates our docking prediction and provides an IC₅₀ value for this compound, a QSAR model can be developed to design new analogues with even greater potency.

Caption: Standard workflow for developing and validating a QSAR model.

Protocol: QSAR Model Development

-

Data Collection: Assemble a dataset of at least 20-30 structurally diverse indazole derivatives with experimentally measured IC₅₀ values against the target of interest (LiTryR).

-

Data Preparation: Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)). Split the dataset into a training set (~80%) for model building and a test set (~20%) for validation.[19]

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic properties).

-

Model Building and Validation: Use a statistical technique like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to build a mathematical model correlating the descriptors (independent variables) with pIC₅₀ (dependent variable). The model's predictive power is rigorously assessed using internal cross-validation (q²) and by its ability to predict the pIC₅₀ values of the external test set compounds (R²_pred). A robust model will have high values for both metrics (typically > 0.6).[20]

Conclusion: An Integrated, Actionable Hypothesis

This in-depth guide has systematically applied a multi-faceted computational workflow to move from a simple chemical structure, this compound, to a robust and actionable scientific hypothesis.

Our in silico analysis predicts that:

-

This compound possesses favorable drug-like physicochemical properties.

-

Its primary biological targets are likely to be parasitic enzymes, specifically Trypanothione Reductase.

-

It is predicted to bind with high affinity to the active site of Leishmania infantum Trypanothione Reductase, forming specific, stabilizing interactions.

This is not a final answer but a highly informed starting point. The computational results provide a strong justification for the chemical synthesis of this compound and its subsequent in vitro biological evaluation against Leishmania infantum. The docking model provides specific structural insights that can guide future lead optimization efforts, which can, in turn, be accelerated by the development of a QSAR model once initial activity data is obtained. By integrating these computational techniques, we have replaced speculative screening with rational, hypothesis-driven drug discovery.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. rasalifesciences.com [rasalifesciences.com]

- 9. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]

- 10. ChEMBL - ChEMBL [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 14. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 19. neovarsity.org [neovarsity.org]

- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 21. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Chloro-7-nitro-1H-indazole: An In-Depth Technical Guide

Introduction: The Significance of 3-Chloro-7-nitro-1H-indazole in Modern Drug Discovery